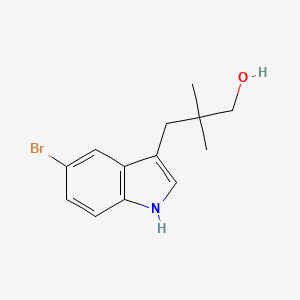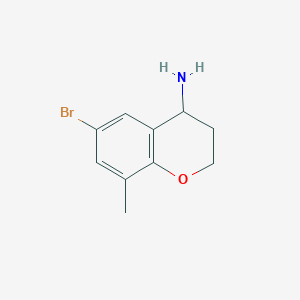
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 5-bromoindole with 2,2-dimethylpropan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(1H-indol-3-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of 3-(5-Amino-1H-indol-3-yl)-2,2-dimethylpropan-1-ol or 3-(5-Mercapto-1H-indol-3-yl)-2,2-dimethylpropan-1-ol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with the aryl hydrocarbon receptor (AHR) or other transcription factors, influencing gene expression and cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-1H-indol-3-yl)propyl acetate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 5-((5-Bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione
Uniqueness
3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of a dimethylpropan-1-ol group at the 3-position of the indole ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.
Propriétés
Formule moléculaire |
C13H16BrNO |
|---|---|
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,8-16)6-9-7-15-12-4-3-10(14)5-11(9)12/h3-5,7,15-16H,6,8H2,1-2H3 |
Clé InChI |
SQGJRSORSBXTHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)

![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)



![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)



![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
